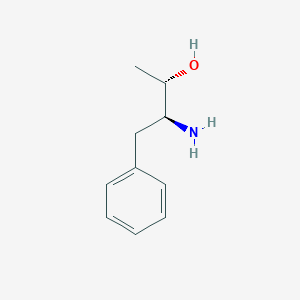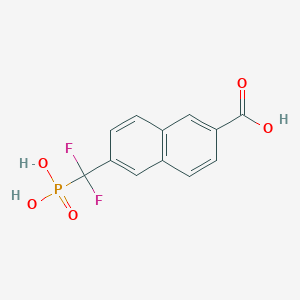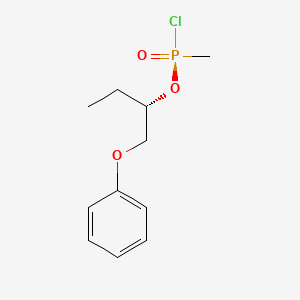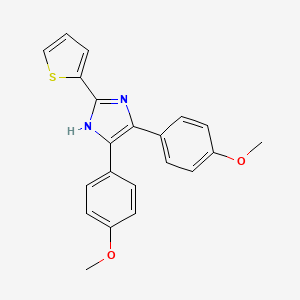![molecular formula C19H21N7 B10756414 2-(Cyclohexylmethylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B10756414.png)
2-(Cyclohexylmethylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(CYCLOHEXYLMETHYLAMINO)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOHEXYLMETHYLAMINO)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-1,3,5-triazines with ketones can be mediated by iodine to form imidazo[1,2-a][1,3,5]triazines . The reaction conditions often involve the use of electron-rich or electron-poor acetophenone and heterocycle ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOHEXYLMETHYLAMINO)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
2-(CYCLOHEXYLMETHYLAMINO)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(CYCLOHEXYLMETHYLAMINO)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar core structure and exhibit comparable chemical properties.
1,3,5-Triazine Derivatives: These derivatives are widely studied for their applications in materials science and medicinal chemistry.
Uniqueness
2-(CYCLOHEXYLMETHYLAMINO)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexylmethylamino and phenylamino groups makes it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21N7 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-anilino-2-(cyclohexylmethylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile |
InChI |
InChI=1S/C19H21N7/c20-11-15-13-22-26-17(15)24-18(21-12-14-7-3-1-4-8-14)25-19(26)23-16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,12H2,(H2,21,23,24,25) |
InChI Key |
NCVMTHVSAJMOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=NC3=C(C=NN3C(=N2)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-](/img/structure/B10756347.png)
![[Phenylalaninyl-prolinyl]-[2-(pyridin-4-ylamino)-ethyl]-amine](/img/structure/B10756354.png)
![1-{[1-(2-Amino-3-phenyl-propionyl)-pyrrolidine-2-carbonyl]-amino}-2-(3-cyano-phenyl)-ethaneboronic acid](/img/structure/B10756359.png)
![[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL][3-(piperidin-4-yloxy)phenyl]methanone](/img/structure/B10756360.png)

![4-(3-{[5-(Trifluoromethyl)pyridin-2-Yl]oxy}benzyl)piperidine-1-Carboxylic Acid](/img/structure/B10756369.png)

![(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B10756379.png)
![6,7-Dimethoxy-4-[(3r)-3-(2-Naphthyloxy)pyrrolidin-1-Yl]quinazoline](/img/structure/B10756382.png)

![2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol](/img/structure/B10756390.png)
![2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-YL]isoxazol-5(2H)-one](/img/structure/B10756395.png)

